1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene

Conjugated Polymers Suzuki-Miyaura Coupling Water-Soluble Polymers

1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene (CAS 153912-33-5) is a disodium salt of a bis-aryl sulfonate, classified as a phenol ether. Its structure features a central 1,4-dibromo-2,5-substituted benzene core, with two sodium 3-sulfonatopropoxy pendant chains conferring high water solubility.

Molecular Formula C12H14Br2Na2O8S2
Molecular Weight 556.2 g/mol
CAS No. 153912-33-5
Cat. No. B127243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene
CAS153912-33-5
Synonyms1,4-DIBROMO-2,5-BIS(3-SULFONATOPROPOXY)B
Molecular FormulaC12H14Br2Na2O8S2
Molecular Weight556.2 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)OCCCS(=O)(=O)[O-])Br)OCCCS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C12H16Br2O8S2.2Na/c13-9-8-12(22-4-2-6-24(18,19)20)10(14)7-11(9)21-3-1-5-23(15,16)17;;/h7-8H,1-6H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2
InChIKeyOYKKFAKXMJIFNF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene (CAS 153912-33-5): A Water-Soluble, Bifunctional Aryl Halide Monomer for Advanced Conjugated Materials


1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene (CAS 153912-33-5) is a disodium salt of a bis-aryl sulfonate, classified as a phenol ether [1]. Its structure features a central 1,4-dibromo-2,5-substituted benzene core, with two sodium 3-sulfonatopropoxy pendant chains conferring high water solubility [2]. This unique combination of two reactive aryl bromide handles for cross-coupling polymerization and strong anionic sulfonate groups for aqueous processability distinguishes it from conventional hydrophobic dibromoarene monomers .

Why 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene (CAS 153912-33-5) Cannot Be Replaced by Common Dibromoarene Analogs


Generic substitution of 1,4-dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene with non-ionic or hydrophobic dibromoarenes (e.g., 1,4-dibromo-2,5-bis(octyloxy)benzene or 1,4-dibromo-2,5-dimethoxybenzene) leads to fundamentally different polymerization outcomes and material properties. The target compound's anionic sulfonate groups enable aqueous Suzuki-Miyaura polycondensation, yielding water-soluble poly(p-phenylene)s with high degrees of polymerization (DP > 40) [1]. In contrast, hydrophobic analogs precipitate from aqueous media at low DP (< 20), requiring organic solvents that compromise sustainability and limit the polymer's utility in aqueous-layer-by-layer (LbL) device fabrication [2]. The following quantitative evidence details the specific performance deltas that necessitate precise procurement.

Quantitative Differentiation Guide for 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene (CAS 153912-33-5) Against Closest Analogs


Aqueous Suzuki Polycondensation: Enables High-Molecular-Weight Water-Soluble Polymers Versus Hydrophobic Analogs

In aqueous Suzuki polycondensation with 1,4-phenylenediboronic acid using a water-soluble Pd(0) catalyst, 1,4-dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene yields poly[2,5-bis(3-sulfonatopropoxy)-1,4-phenylene-alt-1,4-phenylene] sodium salt (PPP-OPSO3) with a degree of polymerization (DP) exceeding 40 (ca. 80 aromatic rings per chain) as determined by 1H NMR end-group analysis [1]. In contrast, hydrophobic 1,4-dibromo-2,5-dialkoxybenzenes (e.g., 1,4-dibromo-2,5-bis(octyloxy)benzene) typically precipitate from aqueous media at DP < 20, severely limiting molecular weight growth under identical green-chemistry conditions [2].

Conjugated Polymers Suzuki-Miyaura Coupling Water-Soluble Polymers Degree of Polymerization

Polymer Optical Properties: Bathochromic Shift and Blue Fluorescence Versus Non-Ionic PPP Analogs

The polymer PPP-OPSO3 derived from 1,4-dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene exhibits a λmax of the π → π* absorption at 339-342 nm in aqueous solution [1]. Its copolymer with 4,4′-biphenyldiyldiboronic acid (PPBP-OPSO3) shows a bathochromic shift to 349-352 nm [1]. In contrast, organic-soluble dialkoxy-substituted PPP polymers (e.g., those derived from 1,4-dibromo-2,5-bis(octyloxy)benzene) typically exhibit λmax values blue-shifted by 10-20 nm due to differences in backbone planarity and solvatochromic effects in organic media [2].

Poly(p-phenylene) Fluorescence Optoelectronics Conjugated Polymers

Thermal Stability: >300 °C Melting Point Versus 64-66 °C for Hydrophobic Octyloxy Analog

1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene disodium salt exhibits a melting point exceeding 300 °C . This exceptional thermal stability contrasts sharply with the hydrophobic analog 1,4-dibromo-2,5-bis(octyloxy)benzene, which melts at 64-66 °C . The >235 °C higher melting point of the target compound is attributed to strong ionic interactions between the sulfonate groups and sodium counterions, providing a robust crystalline lattice that resists thermal degradation during storage and initial polymerization heating stages.

Thermal Analysis Monomer Stability High-Temperature Processing

Utility in Microporous Polymer Solid Electrolytes: Demonstrated Lithium-Ion Conductivity Versus Inactive Hydrophobic Analogs

1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene has been successfully incorporated into sulfonic acid-functionalized conjugated microporous polymers (CMPs) via Sonogashira-Hagihara cross-coupling with 1,3,5-triethynylbenzene [1]. The resulting CMPs exhibit high chemical stability and measurable lithium-ion conductivity, enabling their use as solid electrolyte materials in next-generation lithium-ion batteries [1]. In contrast, hydrophobic 1,4-dibromo-2,5-dialkoxybenzenes yield non-ionic CMPs that lack the ionic conductivity required for solid electrolyte applications [2].

Solid Polymer Electrolytes Microporous Polymers Lithium-Ion Batteries Conjugated Microporous Polymers

Optimal Application Scenarios for 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene (CAS 153912-33-5) Based on Quantitative Evidence


Synthesis of High-Molecular-Weight Water-Soluble Poly(p-phenylene) (PPP) Derivatives via Aqueous Suzuki Coupling

Leverage the monomer's anionic sulfonate groups to perform entirely aqueous Suzuki-Miyaura polycondensation with 1,4-phenylenediboronic acid. The reaction proceeds at pH > 10.0 using a water-soluble Pd(0) catalyst, yielding PPP-OPSO3 with a DP > 40 (ca. 80 aromatic rings) [1]. This high DP is unattainable with hydrophobic analogs under the same green-chemistry conditions, making this monomer essential for producing water-soluble conjugated polyelectrolytes for layer-by-layer (LbL) self-assembled optoelectronic devices .

Fabrication of Blue-Light-Emitting Multilayer Devices with Precise Optical Tuning

Utilize the PPP-OPSO3 polymer derived from this monomer, which exhibits a specific λmax of 339-342 nm and strong blue fluorescence, for constructing blue-light-emitting diodes (LEDs) via aqueous LbL assembly with poly(ethyleneimine) (PEI) [1]. The precise absorption and emission wavelengths of this polymer, which differ by 10-20 nm from those of organic-soluble PPP analogs, enable accurate color tuning and energy level alignment in multilayer device architectures .

Preparation of Thermally Stable Monomer Feedstocks for High-Temperature Polymerizations

Take advantage of the monomer's exceptionally high melting point (>300 °C) to store and handle the compound at elevated temperatures without degradation [1]. This thermal robustness is particularly valuable in melt polymerization processes or when using high-boiling solvents, where less stable hydrophobic analogs (e.g., 1,4-dibromo-2,5-bis(octyloxy)benzene, mp 64-66 °C) would soften or decompose .

Development of Sulfonic Acid-Functionalized Conjugated Microporous Polymers (CMPs) for Solid-State Lithium-Ion Batteries

Incorporate 1,4-dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene into CMP networks via Sonogashira coupling with triethynylbenzene to create microporous solid electrolytes with intrinsic lithium-ion conductivity [1]. The pendant sulfonate groups provide the ionic functionality absent in CMPs derived from non-ionic dibromoarenes, positioning this monomer as a critical precursor for next-generation solid-state battery materials .

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